![molecular formula C8H15NO B14906425 3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14906425.png)
3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane core is often used as a bioisostere for benzene rings in medicinal chemistry due to its ability to enhance the biological activity, solubility, and metabolic stability of drug candidates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-N-methylbicyclo[111]pentan-1-amine typically involves the functionalization of the bicyclo[111]pentane core One common approach is the nucleophilic addition to [11The reaction conditions often involve the use of strong bases and nucleophiles under anhydrous conditions to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxymethyl and N-methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound with a similar core structure.
1,2-Difunctionalized bicyclo[1.1.1]pentanes: Compounds with additional functional groups at the 1 and 2 positions.
Uniqueness
3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine is unique due to its specific functional groups (methoxymethyl and N-methyl) that impart distinct physicochemical properties. These properties can enhance the compound’s solubility, stability, and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
3-(methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C8H15NO/c1-9-8-3-7(4-8,5-8)6-10-2/h9H,3-6H2,1-2H3 |
InChI-Schlüssel |
JCZUFPRFRGBBKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC12CC(C1)(C2)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



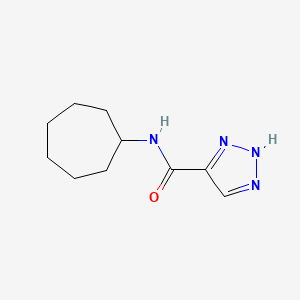
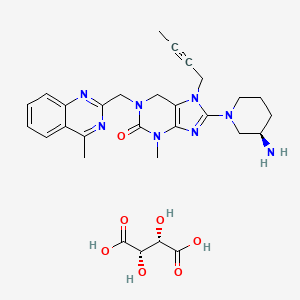
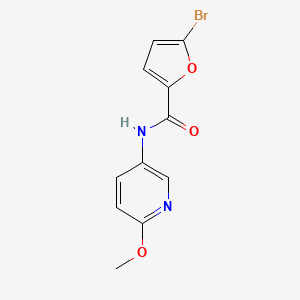
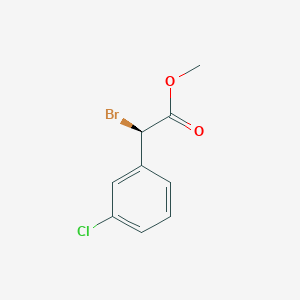

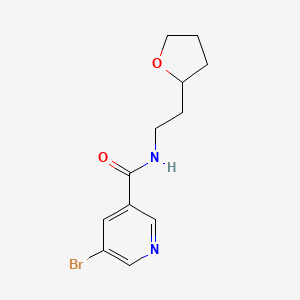

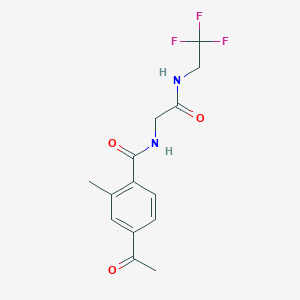
![2-Oxo-1-phenyl-1,2,4,5,6,7-hexahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14906431.png)

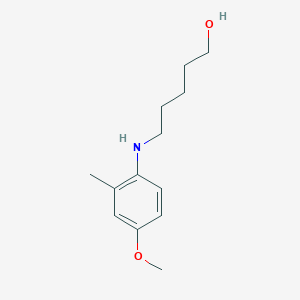
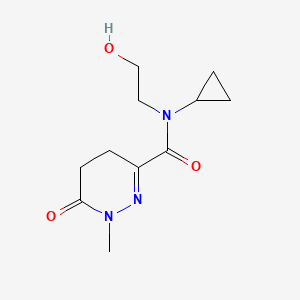
![(3|A,9R)-(3''|A,9''R)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14906451.png)
